JNJ-42041935: A Technical Guide to its Mechanism of Action as a Prolyl Hydroxylase Inhibitor
JNJ-42041935: A Technical Guide to its Mechanism of Action as a Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-42041935 is a potent, selective, and reversible small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting the degradation of HIF-α subunits, JNJ-42041935 leads to the stabilization and accumulation of HIF-1α, a master regulator of the cellular response to hypoxia.[4][5] This stabilization mimics a hypoxic state, leading to the transcriptional activation of hypoxia-responsive genes, most notably erythropoietin (EPO). This mechanism of action has demonstrated therapeutic potential in preclinical models for the treatment of anemia, particularly inflammation-induced anemia.[1][2][3]
Core Mechanism of Action: PHD Inhibition
JNJ-42041935 functions as a competitive inhibitor of the prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] These enzymes are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases that play a crucial role in the regulation of HIF-α stability. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.
JNJ-42041935 competes with the co-substrate 2-oxoglutarate for binding to the active site of PHDs.[2][4] This competitive and reversible inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation in the cell, even under normal oxygen levels. The stabilized HIF-α then translocates to the nucleus, heterodimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
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Experimental workflow for HIF-1α stabilization assay.
In Vivo Model of Inflammation-Induced Anemia
Objective: To evaluate the efficacy of JNJ-42041935 in a preclinical model of anemia of inflammation.
Methodology:
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Animal Model: The model is typically induced in rats (e.g., Lewis rats) by the administration of peptidoglycan-polysaccharide (PGPS) from Streptococcus pyogenes. This induces a chronic inflammatory state that leads to the development of anemia.
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Drug Administration: JNJ-42041935 is formulated for oral administration. Rats are treated daily with the compound (e.g., at a dose of 100 µmol/kg) or vehicle for a specified period (e.g., 14 days).[1][2]
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Blood Sampling: Blood samples are collected at baseline and at various time points during the study.
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Hematological Analysis: The following parameters are measured using an automated hematology analyzer:
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Hemoglobin (Hb): To assess the severity of anemia.
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Hematocrit (Hct): The percentage of red blood cells in the blood.
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Reticulocyte count: To measure the rate of red blood cell production by the bone marrow.
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Plasma Erythropoietin (EPO) Measurement: Plasma EPO levels are quantified using an ELISA kit to confirm the pharmacological effect of JNJ-42041935 on the primary target gene of HIF.
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Data Analysis: The hematological parameters and EPO levels are compared between the vehicle-treated and JNJ-42041935-treated groups to determine the efficacy of the compound in reversing the anemic state.
In Vivo Pharmacological Effects
In preclinical studies, oral administration of JNJ-42041935 has demonstrated significant hematopoietic effects. In a rat model of inflammation-induced anemia, daily administration of JNJ-42041935 (100 µmol/kg) for 14 days was effective in reversing the anemia.[2] A 5-day treatment in mice at the same dose resulted in a 2-fold increase in reticulocytes, a 2.3 g/dl increase in hemoglobin, and a 9% increase in hematocrit.[1] Furthermore, a single oral dose of 300 µmol/kg in mice led to a significant increase in plasma erythropoietin levels.[1] These findings underscore the potential of JNJ-42041935 as a therapeutic agent for anemia by stimulating endogenous erythropoietin production.
References
- 1. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. JNJ-42041935 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
